molecular formula C19H10ClF3N2OS2 B2910920 5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 571153-25-8

5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2910920
CAS No.: 571153-25-8
M. Wt: 438.87
InChI Key: PUNFHUGJYHJWHK-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a recognized and potent ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family of enzymes, which includes TRKA, TRKB, and TRKC. These receptors, upon binding their cognate neurotrophin ligands (NGF, BDNF, and NT-3, respectively), play critical roles in neuronal development, differentiation, and survival. The primary research value of this compound lies in its utility as a chemical probe to dissect TRK signaling pathways in both physiological and pathological contexts. It is extensively used in preclinical studies to investigate the role of TRK kinases in cancer, particularly in tumors harboring NTRK gene fusions, which are oncogenic drivers in a variety of malignancies (PubMed) . Furthermore, its application extends to neuroscience research, where it is employed to study pain signaling pathways, as NGF/TRKA signaling is a well-validated mediator of inflammatory and neuropathic pain (PubMed) . By selectively blocking TRK kinase activity, this inhibitor allows researchers to elucidate mechanisms of tumorigenesis, evaluate potential therapeutic strategies for TRK-driven cancers, and explore novel approaches for managing chronic pain states.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2OS2/c20-12-6-5-10(9-11(12)19(21,22)23)24-17(26)15-7-8-16(27-15)18-25-13-3-1-2-4-14(13)28-18/h1-9H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFHUGJYHJWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the reaction of 2-aminothiophenol with carbon disulfide and an oxidizing agent. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and an aryl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogen atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzothiazole and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of the target compound with analogues from the literature:

Compound Name/Structure Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
Target Compound C₁₉H₁₁ClF₃N₂OS₂ Benzothiazolyl, Cl, CF₃ Not explicitly reported Likely HATU-mediated coupling (inferred) -
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitro, CF₃, methoxyphenyl Narrow-spectrum antibacterial HATU coupling, column chromatography
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide C₁₅H₁₀Cl₂N₂OS₂ Dichlorobenzyl, thiophene Anticancer (cytotoxic) POCl₃-mediated cyclization, reflux
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione derivatives Varies Nitrophenyl, thiadiazole Antimicrobial (inferred) Ring closure with CS₂/KOH

Key Findings from Comparative Analysis

Substituent Impact on Activity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the target compound and nitrothiophene analogues (e.g., C₁₆H₁₀F₃N₃O₄S₂) enhances electrophilicity, improving interactions with biological targets like bacterial enzymes .

Synthesis Efficiency :

  • The target compound’s synthesis likely involves coupling reactions similar to ’s nitrothiophene carboxamides (using HATU), yielding moderate-to-high purity (42–99% in related compounds) .
  • Thiadiazole derivatives () require harsh conditions (e.g., POCl₃ reflux), which may limit scalability compared to milder coupling methods .

Biological Activity Trends: Antibacterial Activity: Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial effects, possibly via nitro group-mediated redox cycling . Anticancer Potential: Thiazol-2-yl thiophene carboxamides () with halogenated benzyl groups (e.g., 2,4-dichloro) show significant cytotoxicity, suggesting the target compound’s chloro-CF₃ phenyl group may confer similar activity .

Physicochemical Properties :

  • The CF₃ group in the target compound may improve metabolic stability but reduce solubility compared to morpholine-containing triazoles () .
  • Thiadiazole derivatives () exhibit tautomerism, which could influence binding dynamics, a factor absent in rigid benzothiazole systems .

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H13ClF3N2OS
  • Molecular Weight : 393.82 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or interfere with cellular processes, leading to various therapeutic effects. For instance, molecular docking studies suggest that it can bind to proteins involved in disease pathways, which may explain its anticancer properties .

Anticancer Activity

Numerous studies have reported the anticancer potential of benzothiazole derivatives, including the target compound. For example:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The IC50 values were notably lower than those of standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF-70.65Doxorubicin10.38
A5491.25Doxorubicin8.00
U9370.75Doxorubicin12.00

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits bacterial growth at micromolar concentrations, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that the compound may possess anti-inflammatory properties. This is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

  • In Vivo Studies : In a recent study, the compound was administered in animal models to evaluate its efficacy against tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
  • Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through caspase activation and modulation of p53 expression levels, further supporting its role as an anticancer agent .
  • Comparative Analysis : When compared with other benzothiazole derivatives, this compound showed superior potency against specific cancer cell lines, highlighting its unique structural advantages and potential for drug development .

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